2,2,2-trichloro-N-(4-piperidinophenyl)acetamide
Overview
Description
Scientific Research Applications
Crystal Structure Analysis : The crystal structures of N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides, including variants of 2,2,2-trichloro-N-(4-piperidinophenyl)acetamide, have been determined. These studies reveal significant effects of substitution on the crystal parameters, providing insights into the solid-state geometry of these compounds (Gowda, Kožíšek, Svoboda, & Fuess, 2007).
Reactivity and Synthesis : Research on the synthesis and reactivity of novel trichlorinated imines has been conducted. This includes the evaluation of different N-(trichloropropylidene)amines as substrates for the synthesis of piperidines, which relates to the structure of this compound (D’hooghe, Meulenaer, & Kimpe, 2008).
Quantum Chemical Calculations : Studies involving quantum chemical calculations and spectroscopic features of trichloro-N-acetamides, including derivatives similar to this compound, provide insights into their chemical behavior and potential applications (Sterkhova, Lazarev, & Lazareva, 2019).
Potential Therapeutic Use : The development of compounds like N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride, which have structural similarities to this compound, for therapeutic use, including wake-promoting activity, has been explored (Nirogi et al., 2019).
Herbicide Development : Research on chloroacetanilide herbicides, such as [phenyl-4-3H] acetochlor, which shares structural characteristics with this compound, provides insight into their synthesis and potential agricultural applications (Latli & Casida, 1995).
Antibacterial Potentials : The synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, which are structurally related to this compound, and their evaluation for antibacterial activity, highlight the potential biomedical applications of these compounds (Iqbal et al., 2017).
Properties
IUPAC Name |
2,2,2-trichloro-N-(4-piperidin-1-ylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl3N2O/c14-13(15,16)12(19)17-10-4-6-11(7-5-10)18-8-2-1-3-9-18/h4-7H,1-3,8-9H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJIVRKAFLCATI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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